molecular formula C21H28O2 B14215711 4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol CAS No. 823790-60-9

4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol

Katalognummer: B14215711
CAS-Nummer: 823790-60-9
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: XTSPTPWEUBUYJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol is a chemical compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol typically involves the reaction of 4-hydroxybiphenyl with nonan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different biphenyl derivatives.

    Substitution: The nonan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl ketones, while reduction can produce various biphenyl alcohols.

Wissenschaftliche Forschungsanwendungen

4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Wirkmechanismus

The mechanism of action of 4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4’-Hydroxybiphenyl: A precursor in the synthesis of 4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol.

    4’-Methoxybiphenyl: Another biphenyl derivative with a methoxy group instead of a nonan-2-yloxy group.

    4’-Ethylbiphenyl: A biphenyl derivative with an ethyl group attached to one of the benzene rings.

Uniqueness

4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol is unique due to the presence of the nonan-2-yloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other biphenyl derivatives may not be suitable.

Eigenschaften

CAS-Nummer

823790-60-9

Molekularformel

C21H28O2

Molekulargewicht

312.4 g/mol

IUPAC-Name

4-(4-nonan-2-yloxyphenyl)phenol

InChI

InChI=1S/C21H28O2/c1-3-4-5-6-7-8-17(2)23-21-15-11-19(12-16-21)18-9-13-20(22)14-10-18/h9-17,22H,3-8H2,1-2H3

InChI-Schlüssel

XTSPTPWEUBUYJL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.